molecular formula C11H16ClNO3 B3224855 Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride CAS No. 124082-17-3

Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride

Cat. No.: B3224855
CAS No.: 124082-17-3
M. Wt: 245.7 g/mol
InChI Key: CAXBYAHWVBKOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride (CAS 1088807-19-5) is a chiral β-amino ester derivative with a molecular formula of C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol . The compound features a 4-methoxyphenyl group attached to a propanoate backbone, with an amino group at the β-position and a methyl ester moiety. Its (R)-enantiomer is specifically noted for applications in fine chemical synthesis, particularly in pharmaceutical intermediates . The 4-methoxy substitution enhances electron-donating properties, influencing reactivity and solubility, while the hydrochloride salt improves stability for storage and handling .

Properties

IUPAC Name

methyl 3-amino-3-(4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXBYAHWVBKOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124082-17-3
Record name Benzenepropanoic acid, β-amino-4-methoxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124082-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent(s) CAS No. Molecular Formula Key Differences
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate HCl 4-ethoxy 147524-76-3 C₁₃H₁₈ClNO₃ Ethoxy group increases hydrophobicity (logP ~1.2 vs. 0.8 for methoxy) .
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate HCl 3,4-dimethoxy N/A C₁₂H₁₈ClNO₅ Additional methoxy group enhances solubility in polar solvents but reduces metabolic stability .
Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate HCl 4-isopropoxy, 3-methoxy 473567-08-7 C₁₅H₂₄ClNO₄ Bulky isopropoxy group may sterically hinder interactions in enzymatic systems .
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl 4-chloro 1001180-63-7 C₁₀H₁₃Cl₂NO₂ Chloro substitution increases electron-withdrawing effects, altering reactivity in nucleophilic reactions .

Ester Group Modifications

Compound Name Ester Group CAS No. Molecular Weight Key Differences
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate HCl Ethyl 1049735-26-3 259.73 g/mol Ethyl ester increases lipophilicity (clogP +0.4 vs. methyl), affecting membrane permeability .
Methyl (R)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate HCl Methyl N/A 280.15 g/mol Chloro and methoxy substitutions at meta/para positions create steric and electronic effects distinct from para-methoxy derivatives .

Functional Group Additions

Compound Name Additional Group CAS No. Molecular Formula Key Differences
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl β-hydroxy 1375473-45-2 C₁₁H₁₅Cl₂NO₃ Hydroxy group introduces hydrogen-bonding capacity, improving aqueous solubility but complicating synthetic purification .
3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol HCl Cyclobutanol N/A C₁₀H₁₄ClNO₂ Rigid cyclobutane ring reduces conformational flexibility, impacting binding affinity in receptor models .

Key Research Findings

Chirality Effects : The (R)-enantiomer of the target compound exhibits higher enantiomeric purity (>99% ee) compared to racemic analogs, critical for asymmetric synthesis in drug development .

Synthetic Challenges : Ethyl variants with branched alkoxy groups (e.g., isopropoxy) require specialized chromatography for isomer separation due to similar retention times .

Pharmacological Relevance: Analogues like Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate HCl are identified as impurities in Venlafaxine HCl, underscoring the need for strict purity controls .

Stability Data : Hydrochloride salts of para-methoxy derivatives demonstrate superior thermal stability (decomposition >200°C) compared to hydroxylated analogs .

Biological Activity

Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a chiral amino acid derivative known for its diverse biological activities. This compound, characterized by its unique structure, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology and anticancer treatments.

Chemical Structure and Properties

The compound has the molecular formula C11H16ClNO3C_{11}H_{16}ClNO_3 and a molecular weight of approximately 245.70 g/mol. It features a methoxy group attached to a phenyl ring and a propanoate moiety, contributing to its solubility and ability to permeate biological membranes, making it suitable for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interactions with specific receptors in the central nervous system. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group engages in hydrophobic interactions. These interactions may modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

Potential Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects, influencing neurotransmitter pathways relevant to neurological disorders such as Alzheimer's and Parkinson's diseases. Studies have shown that it could act as an agonist or antagonist at certain receptor sites, potentially enhancing neuronal activity or providing protective effects against neurodegeneration .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies have demonstrated its potential as an anticancer agent. For instance, derivatives of similar compounds have shown significant cytotoxicity against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells . The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant activity using assays such as the DPPH radical scavenging method. Some derivatives exhibited antioxidant activity higher than that of standard antioxidants like ascorbic acid .

Case Studies and Research Findings

  • Anticancer Efficacy : In a study investigating the cytotoxicity of various derivatives against cancer cell lines, this compound showed promising results with IC50 values comparable to established chemotherapeutics .
  • Neuroprotective Studies : Another research effort focused on the compound's ability to modulate neurotransmitter systems. It was found to influence receptor activity significantly, suggesting potential applications in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity against U-87 and MDA-MB-231
AntioxidantHigher activity than ascorbic acid
NeuroprotectiveModulation of neurotransmitter pathways

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that allow for variations in yield and purity. Common methods include reactions that modify the structure to enhance biological activity or create novel derivatives with unique properties.

Q & A

Q. Q1. What synthetic methodologies are commonly employed for preparing methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride, and what are their key limitations?

Answer: The compound is typically synthesized via a three-step process:

Mitsunobu reaction or Friedel-Crafts alkylation to introduce the 4-methoxyphenyl group.

Amination using ammonia or a protected amine source (e.g., benzylamine) under reductive conditions.

Esterification with methanol and subsequent hydrochloride salt formation .
Limitations include low stereochemical control (racemization risk) during amination and side reactions (e.g., over-alkylation) in Friedel-Crafts steps. Yield optimization often requires rigorous temperature control (-10°C to 25°C) and inert atmospheres .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Answer: A multi-technique approach is recommended:

  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) to detect impurities (e.g., unreacted 4-methoxyphenyl precursors) .
  • NMR : Key signals include δ 3.78 ppm (methoxy singlet), δ 4.20–4.50 ppm (propanoate methylene), and δ 7.2–7.5 ppm (aromatic protons). Contradictions in integration ratios may indicate residual solvents or diastereomers .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 254.1 (free base) and a chloride adduct at m/z 290.0 .

Advanced Research Questions

Q. Q3. What strategies mitigate stereochemical instability during synthesis, particularly for enantiomerically pure forms?

Answer: Racemization occurs due to the labile α-proton adjacent to the amino group. Solutions include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during amination to enforce stereoselectivity (>90% ee) .
  • Low-Temperature Workup : Maintain reactions below 0°C to slow proton exchange.
  • Protection Schemes : Boc or Fmoc groups stabilize the amine, though deprotection requires acidic conditions (HCl/dioxane), risking ester hydrolysis .

Q. Q4. How does hygroscopicity impact experimental reproducibility, and what handling protocols are critical?

Answer: The hydrochloride salt is highly hygroscopic, absorbing moisture within minutes under ambient conditions. This alters solubility (e.g., in DMSO or ethanol) and complicates stoichiometric calculations. Protocols:

  • Storage : Desiccate at -20°C with silica gel.
  • Karl Fischer Titration : Verify water content (<0.5% w/w) before use .
  • In Situ Drying : Pre-dry solvents over molecular sieves (3Å) .

Q. Q5. What computational tools predict reactivity in novel reaction environments (e.g., ionic liquids)?

Answer:

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models charge distribution, identifying nucleophilic sites (e.g., amino group pKa ~8.5) .
  • Molecular Dynamics : GROMACS simulations assess solvent interactions, predicting solubility in ionic liquids like [BMIM][PF6] .
  • ADMET Predictor : Evaluates stability under oxidative stress (e.g., peroxide-mediated degradation pathways) .

Data Contradiction Analysis

Q. Q6. How should researchers resolve discrepancies in reported melting points (e.g., 186–189°C vs. 175–180°C)?

Answer: Variations arise from:

  • Polymorphism : Recrystallize from ethanol/water (1:1) to isolate the thermodynamically stable form .
  • Impurities : Use preparative HPLC to remove byproducts (e.g., methyl 3-(4-methoxyphenyl)acrylate, detected via UV-Vis at 280 nm) .
  • Heating Rate : Standardize DSC protocols at 10°C/min under nitrogen .

Q. Q7. Why do NMR spectra occasionally show unexpected splitting patterns for aromatic protons?

Answer: Dynamic proton exchange between amine and solvent (e.g., D2O) causes peak broadening. Solutions:

  • Deuterated DMSO-d6 : Suppresses exchange, resolving doublets (J = 8.5 Hz) for para-substituted aryl groups .
  • Variable Temperature NMR : Cooling to -40°C slows exchange, clarifying splitting .

Application-Driven Methodologies

Q. Q8. How can this compound serve as a precursor for neuroactive or anticancer agents?

Answer:

  • Serotonin Analogues : React with 5-hydroxytryptophan derivatives via Pd-catalyzed cross-coupling (Suzuki-Miyaura) .
  • Kinase Inhibitors : Introduce sulfonamide or urea moieties at the amino group to enhance binding to ATP pockets .
  • Prodrug Design : Ester hydrolysis in vivo releases the free acid, improving bioavailability (t1/2 = 2.3 h in rat plasma) .

Q. Q9. What analytical challenges arise in quantifying trace impurities (e.g., genotoxic nitrosamines)?

Answer:

  • LC-MS/MS : Employ MRM transitions (e.g., m/z 102 → 85 for N-nitrosodimethylamine) with a LOQ of 0.1 ppm .
  • Derivatization : React with 2-naphthol under acidic conditions to enhance UV detection sensitivity .

Stability and Storage

Q. Q10. What degradation products form under accelerated stability conditions (40°C/75% RH)?

Answer:

  • Hydrolysis : Propanoate ester → 3-amino-3-(4-methoxyphenyl)propanoic acid (detectable via TLC, Rf = 0.3 in ethyl acetate).
  • Oxidation : Methoxy → quinone derivatives (λmax = 320 nm) .
    Mitigation: Add antioxidants (0.1% BHT) and store under argon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.